2-Pentanamine, (2S)-

Chiral Chromatography Enantiomeric Separation Analytical Method Development

(2S)-2-Pentanamine (CAS 54542-13-1), also referred to as (S)-2-aminopentane, is a chiral primary amine with the molecular formula C5H13N and a molecular weight of 87.16 g/mol. It is characterized by a single stereocenter at the C2 position, which renders it an essential intermediate in asymmetric synthesis and a valuable reagent for the study of enantioselective separation techniques.

Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
CAS No. 54542-13-1
Cat. No. B3181134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentanamine, (2S)-
CAS54542-13-1
Molecular FormulaC5H13N
Molecular Weight87.16 g/mol
Structural Identifiers
SMILESCCCC(C)N
InChIInChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m0/s1
InChIKeyIGEIPFLJVCPEKU-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Pentanamine (CAS 54542-13-1): A Critical Chiral Primary Amine Building Block for Asymmetric Synthesis and Chiral Separations


(2S)-2-Pentanamine (CAS 54542-13-1), also referred to as (S)-2-aminopentane, is a chiral primary amine with the molecular formula C5H13N and a molecular weight of 87.16 g/mol [1]. It is characterized by a single stereocenter at the C2 position, which renders it an essential intermediate in asymmetric synthesis and a valuable reagent for the study of enantioselective separation techniques [2]. Its stereospecific structure is crucial for applications demanding high enantiomeric purity, such as pharmaceutical development and advanced material science .

(2S)-2-Pentanamine: Why the Racemate or (R)-Enantiomer Cannot Be Used Interchangeably in Stereospecific Applications


In stereospecific chemical and biological systems, the three-dimensional orientation of atoms is paramount. Substituting the (2S)-enantiomer with its (2R)-counterpart or the racemic mixture leads to distinct physical interactions, as demonstrated by differential retention times in chiral chromatography . More critically, in pharmaceutical contexts, the wrong enantiomer can exhibit reduced potency, no activity, or even deleterious off-target effects due to mismatched interactions with chiral biological targets like G protein-coupled receptors [1]. Procurement of the specific (2S)-enantiomer, with defined stereochemistry and verified enantiomeric purity, is therefore not a matter of preference but a functional necessity to ensure reproducible experimental outcomes and meet regulatory requirements for chiral purity in drug development [2].

Quantitative Differentiation of (2S)-2-Pentanamine: Evidence for Scientific Selection Over Its (2R)-Enantiomer and Racemic Mixture


Enhanced Retention on Proline-Based Chiral Stationary Phases Enables Efficient Analytical and Preparative Separation

The (2S)-enantiomer exhibits a significantly shorter retention time than its (2R)-counterpart on a proline-derived chiral stationary phase (CSP), resulting in a baseline separation with a separation factor (α) of 1.28 . This differential interaction is critical for analytical method development and preparative-scale purification, where the (2S) form can be reliably isolated or quantified from racemic mixtures.

Chiral Chromatography Enantiomeric Separation Analytical Method Development

Comparable Volatility to Racemate Supports Direct Substitution in Established Synthetic Protocols

The (2S)-enantiomer exhibits a boiling point of 92.7 ± 8.0 °C at 760 mmHg , which is statistically comparable to the reported boiling point range of 90.5-91.5 °C for the racemic mixture . This similarity in a key physical property indicates that the pure enantiomer can be substituted into existing synthetic workflows with minimal adjustment to reaction or purification conditions.

Physical Chemistry Process Development Reagent Handling

Critical Chiral Scaffold for Developing Stereoselective Ligands Targeting G Protein-Coupled Receptors (GPCRs)

The (S)-configuration of 2-pentanamine is utilized as a chiral building block to introduce a specific three-dimensional orientation into molecules targeting G protein-coupled receptors (GPCRs) . The stereochemistry of the amine is critical for achieving the desired receptor selectivity and binding affinity, as GPCR binding pockets are highly stereosensitive. While the (R)-enantiomer or racemate may be used as starting materials, they would lead to the synthesis of distinct stereoisomeric products with potentially reduced or altered biological activity.

Medicinal Chemistry Drug Discovery GPCR Pharmacology

Optimized Use-Cases for (2S)-2-Pentanamine (CAS 54542-13-1) Based on Verified Differentiation Data


Enantiomeric Purity Analysis and Quality Control in Pharmaceutical Manufacturing

In pharmaceutical quality control (QC) laboratories, (2S)-2-pentanamine is used as a reference standard to validate chiral HPLC methods. Its distinct retention time (12.3 minutes) on proline-based CSPs compared to its enantiomer (15.7 minutes) provides a clear, quantifiable metric for method suitability . This ensures that batches of chiral intermediates or final drug substances meet the required enantiomeric purity specifications, a critical step for regulatory compliance [1].

Synthesis of Stereochemically Defined GPCR-Targeting Ligands

Medicinal chemistry teams utilize (2S)-2-pentanamine as a chiral building block to synthesize novel ligands for G protein-coupled receptors (GPCRs). The defined (S)-stereochemistry is essential for exploring structure-activity relationships (SAR) and optimizing receptor selectivity [2]. This application directly leverages the compound's chiral identity, where the (R)-enantiomer would produce a different diastereomeric product with an altered pharmacological profile [3].

Development of Chiral Stationary Phases (CSPs) for Chromatography

Researchers developing novel CSPs use (2S)-2-pentanamine as a test analyte to evaluate the enantioselectivity of new materials. The well-characterized separation factor (α = 1.28) and retention time difference (3.4 minutes) on existing proline-based CSPs serve as a performance benchmark against which new CSPs can be quantitatively compared .

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